molecular formula C10H9NO3 B1425462 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 101301-17-1

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B1425462
CAS No.: 101301-17-1
M. Wt: 191.18 g/mol
InChI Key: NUKMVZOGJJLXBA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For example, it has been associated with the 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)-propionate receptor (AMPAR), which mediates fast glutamatergic synaptic transmission in the mammalian central nervous system . Overactivation of AMPAR plays a pivotal role in epileptogenesis and glutamate-induced neuronal death .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the inhibition of AMPAR, which could potentially lead to neuroprotective effects against neurological pathologies such as epilepsy, ischemia, Parkinson’s disease, and multiple sclerosis .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been associated with the noncompetitive antagonism of AMPAR .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid may vary with different dosages in animal models

Metabolic Pathways

It has been suggested that this compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that this compound may interact with various transporters or binding proteins .

Subcellular Localization

It has been suggested that this compound may be directed to specific compartments or organelles .

Preparation Methods

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of homophthalic anhydride with imines, which allows for the closure of the isoquinoline ring in one step . This method is advantageous as it introduces desired pharmacophore groups at specific positions and allows for further transformations of the carboxyl group at the 4th position.

Industrial production methods often utilize solution-phase parallel synthesis (SPPS) to create a small library of 1,2,3,4-tetrahydroisoquinoline derivatives . This approach is efficient and can be scaled up for larger production needs.

Chemical Reactions Analysis

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the versatility it offers in synthetic transformations and applications.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMVZOGJJLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694555
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101301-17-1
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic approaches to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids?

A: A common synthetic route for these compounds is the Castagnoli–Cushman reaction. This reaction involves the cycloaddition of homophthalic anhydride with various imines, typically generated in situ from aldehydes and amines [, ]. The reaction conditions, such as solvent and temperature, can significantly influence the stereochemistry of the resulting product []. For instance, using molecular iodine as a catalyst under mild conditions has been shown to efficiently yield the cis isomer of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids [].

Q2: What are some promising applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives?

A: Research suggests potential for these compounds as anticonvulsant agents. For example, derivatives like trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735) have demonstrated promising anticonvulsant efficacy []. This activity is attributed to their potential as noncompetitive antagonists of AMPA receptors, which play a critical role in the central nervous system and are implicated in epilepsy [].

Q3: Can 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids be further modified for expanded applications?

A: Yes, these compounds serve as versatile building blocks for diverse polyheterocyclic systems. For instance, 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, derived from the Castagnoli–Cushman reaction, can be selectively transformed into either substituted dibenzo[c,h][1,6]naphthyridines or indolo[3,2-c]isoquinoline polyheterocycles depending on the reducing agent employed []. This versatility highlights the potential of these compounds for developing novel molecules with a broader range of biological activities.

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